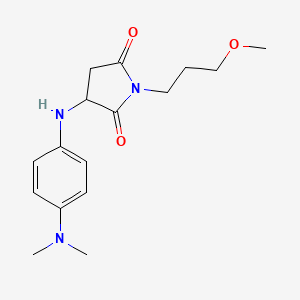
3-((4-(Dimethylamino)phenyl)amino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-(Dimethylamino)phenyl)amino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione, also known as DMAPA-PEG2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. DMAPA-PEG2 is a derivative of the well-known drug thalidomide, which was initially developed as a sedative but later found to have teratogenic effects. However, DMAPA-PEG2 has been shown to have promising results in scientific research, particularly in the field of cancer treatment.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Research has delved into the synthesis techniques and chemical reactions involving similar structures to the compound . For instance, studies have explored the synthesis of rac-Detoxinine, highlighting attempts to synthesize 3-oxo esters from N-Boc-3-hydroxyproline, demonstrating the compound's relevance in organic synthesis and reaction studies (Häusler, 1983). Additionally, the polymerization process of certain dioxolan diones in the presence of tertiary organic bases like pyridine has been investigated, indicating the compound's potential in polymer science and materials engineering (Smith & Tighe, 1981).
Electrophilic Behavior and Optoelectronic Applications
The electrochemical behavior of unsymmetrical dihydropyridines, which share structural similarities with the target compound, has been studied, revealing insights into their reactivity and potential applications in electronics or as materials for organic light-emitting diodes (OLEDs) (David et al., 1995). Furthermore, the optoelectronic and charge transport properties of certain dyes have been explored for their efficiency as OLED materials, suggesting the chemical's role in developing advanced electronic devices (Wazzan & Irfan, 2019).
Enantioselective Synthesis and Biological Activity
The compound's framework has been utilized in the enantioselective synthesis of pyrrolidine derivatives, highlighting its significance in creating stereochemically complex structures for potential biological applications (Yamamoto et al., 1993). Additionally, research into the synthesis and bioactivity of novel strobilurin derivatives containing the pyrrolidine-2,4-dione moiety has been conducted, indicating its potential in fungicidal applications (Guihua et al., 2014).
Advanced Heterocyclic Chemistry
Novel methods for synthesizing heterocyclic compounds involving the core structure of the target compound have been developed, underscoring its importance in heterocyclic chemistry and the synthesis of complex organic molecules (Osyanin et al., 2014). This includes the creation of fused heterocyclic compounds via indene-1,3-diones, highlighting the compound's versatility in generating new chemical entities with potential pharmacological activities (Hassaneen et al., 2003).
Eigenschaften
IUPAC Name |
3-[4-(dimethylamino)anilino]-1-(3-methoxypropyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-18(2)13-7-5-12(6-8-13)17-14-11-15(20)19(16(14)21)9-4-10-22-3/h5-8,14,17H,4,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIXOYPKMHNZAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)CCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-(Dimethylamino)phenyl)amino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


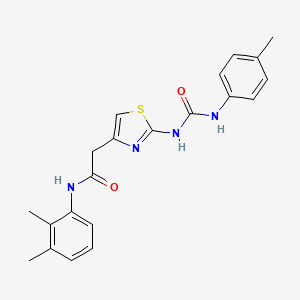
![N-allyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2969387.png)

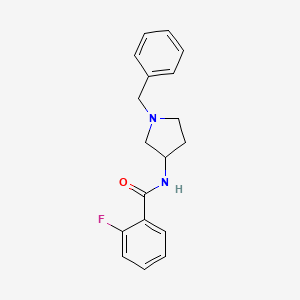
![N-(4-chlorophenyl)-5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-furamide](/img/structure/B2969393.png)
![Methyl 2-[[[5-bromo-2-[(3,4,5-trimethoxyphenyl)methylideneamino]phenyl]-phenylmethyl]amino]acetate](/img/structure/B2969399.png)
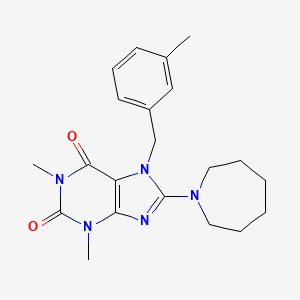
![1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(propan-2-yl)urea](/img/structure/B2969402.png)
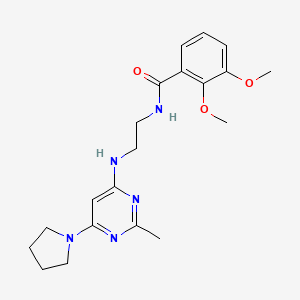
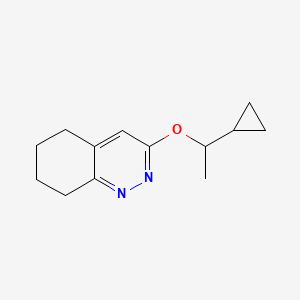
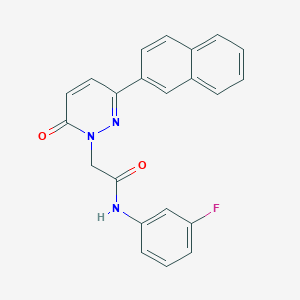

![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2969408.png)